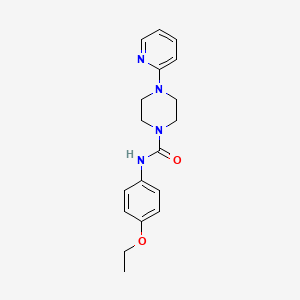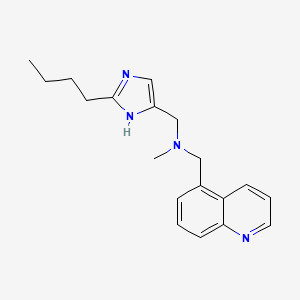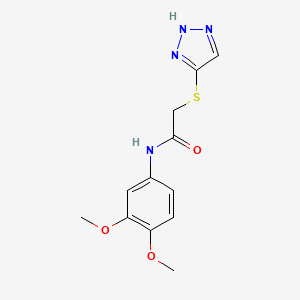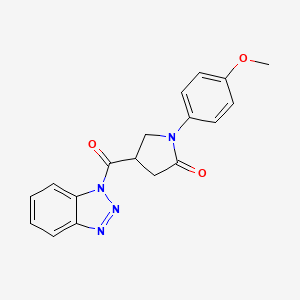
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, commonly known as Dichlorprop, is a herbicide that is widely used in agriculture. It is a selective herbicide that targets broadleaf weeds and is commonly used to control weeds in crops such as cereals, corn, and soybeans. Dichlorprop is a white crystalline solid that is soluble in water and has a molecular weight of 296.2 g/mol.
Wirkmechanismus
Dichlorprop works by disrupting the growth and development of broadleaf weeds. It does this by inhibiting the activity of an enzyme called acetolactate synthase, which is essential for the production of branched-chain amino acids in plants. Without these amino acids, the plant is unable to grow and eventually dies.
Biochemical and Physiological Effects
Dichlorprop has been shown to have a number of biochemical and physiological effects on plants. Research has shown that it can affect the levels of certain plant hormones, such as auxins and cytokinins, which are important for plant growth and development. It can also affect the activity of enzymes involved in photosynthesis and respiration, which can impact the overall health and vitality of the plant.
Vorteile Und Einschränkungen Für Laborexperimente
Dichlorprop is a widely used herbicide that has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. It is also highly selective, which means that it can be used to target specific types of plants without harming others.
However, there are also limitations to the use of Dichlorprop in lab experiments. It can be difficult to control the concentration and application of the herbicide, which can lead to inconsistent results. It can also be toxic to certain types of plants, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on Dichlorprop. One area of interest is the development of new formulations and application methods that can improve the effectiveness and safety of the herbicide. Another area of interest is the study of the impact of Dichlorprop on non-target organisms, such as insects and soil microorganisms, and the potential long-term effects on the environment. Additionally, research is needed to better understand the mechanism of action of Dichlorprop and how it can be used to develop new herbicides with improved properties.
Synthesemethoden
Dichlorprop can be synthesized using a variety of methods. One common method involves the reaction of 2,5-dichlorophenyl isocyanate with 4,6-dimethyl-2-pyridinylamine in the presence of a catalyst such as triethylamine. The resulting product is then treated with urea to form Dichlorprop.
Wissenschaftliche Forschungsanwendungen
Dichlorprop has been extensively studied for its herbicidal properties and its potential impact on the environment. Research has shown that Dichlorprop is effective in controlling a wide range of broadleaf weeds, including dandelions, clovers, and thistles. It is also considered to be relatively safe for use in crops, with a low risk of toxicity to humans and animals.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c1-8-5-9(2)17-13(6-8)19-14(20)18-12-7-10(15)3-4-11(12)16/h3-7H,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPABYFAHKZIHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5345051.png)


![4-{[3-hydroxy-1-(4-isopropylbenzyl)-2-oxopiperidin-3-yl]methyl}-1,4-diazepan-2-one](/img/structure/B5345066.png)
![7-(4-bromophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5345073.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5345077.png)
![3-(3-furyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5345085.png)
![5-(2-furyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345091.png)
![1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-N,N-dimethylprolinamide](/img/structure/B5345107.png)
![(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5345115.png)
![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}indoline](/img/structure/B5345122.png)

![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5345128.png)